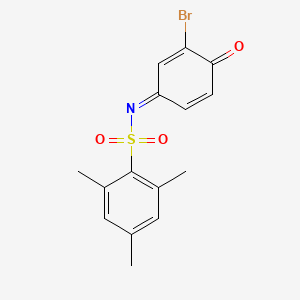

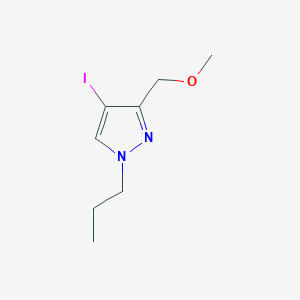

![molecular formula C24H15N3O2S2 B3017015 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide CAS No. 397288-90-3](/img/structure/B3017015.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide, also known as BZT-2, is a compound that has attracted significant attention in the scientific community for its potential as a therapeutic agent. BZT-2 belongs to the class of compounds known as benzothiazole derivatives, which have been shown to possess a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has been a subject of recent research . These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of newly synthesized benzothiazole derivatives with standard reference drugs. Notably, some of these derivatives demonstrated better inhibition potency against M. tuberculosis. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to create these compounds. Additionally, studies have explored the structure-activity relationships and molecular docking of selected derivatives against the target enzyme DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Anticancer Potential

Benzothiazole derivatives have also attracted attention for their potential anticancer properties. For instance, 2-(4-arylsubstituted)-1H-2,3-triazol-1-yl-N-[4-(2-thiazol-2-yl)benzodthiazol-6-yl]phenylacetamide derivatives were evaluated for their anticancer activity . These compounds exhibited cytotoxicity against various human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Further investigations into their mechanism of action and specific targets are ongoing.

Antimicrobial Applications

Thiazole-based compounds, including those containing benzothiazole moieties, have shown promise as antimicrobial agents. For instance, 2,4-disubstituted thiazoles were synthesized and evaluated for their antimicrobial activity. Compound 4, with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibited potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin . Such findings highlight the potential of benzothiazole derivatives in combating microbial infections.

Glycohybrid Development

Researchers have explored the development of glycohybrids inspired by natural products. These hybrids often incorporate heterocyclic molecules, including benzothiazoles. Their bioactivity and potential applications in drug discovery and medicinal chemistry are areas of active investigation .

Other Pharmacological Activities

Benzothiazole derivatives have been associated with various other pharmacological activities, such as anti-inflammatory, analgesic, and more. While these areas are not as extensively studied as antitubercular and anticancer properties, they remain intriguing avenues for further research .

Mechanism of Resistance

In addition to exploring the synthesis and activity of benzothiazole derivatives, researchers have investigated the mechanism of resistance of existing anti-TB drugs. Understanding resistance mechanisms is crucial for developing effective treatments and combating drug-resistant strains of M. tuberculosis .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O2S2/c28-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(29)27-24-26-19(14-30-24)23-25-18-8-4-5-9-20(18)31-23/h1-14H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZQADVEKBCZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)